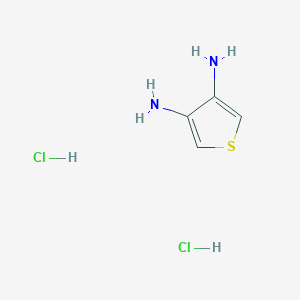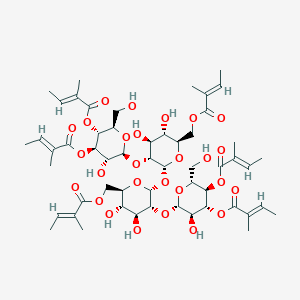
3,4-Diaminothiophene Dihydrochloride
Overview
Mechanism of Action
Target of Action
3,4-Diaminothiophene Dihydrochloride is primarily used as a synthetic intermediate for organic electronics materials . It is integral to the synthesis of Arylenediimide-thiophene Derivatives for Organic n-channel field-effect transistors . Therefore, its primary targets are the organic materials used in the fabrication of these electronic devices.
Mode of Action
The compound interacts with its targets through chemical reactions that lead to the formation of new compounds. For instance, it can be used in the synthesis of thieno[3,4-b]pyrazine for thermoelectric applications . It can also be used in the synthesis of acenaphtho[1,2-b]thieno[3,4-e]pyrazine based acceptor molecules for the fabrication of organic transistors .
Biochemical Pathways
These materials, in turn, affect the electrical conductivity and other properties of the devices in which they are used .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity are crucial in determining its effectiveness in the synthesis processes .
Result of Action
The result of the action of this compound is the formation of new compounds that have applications in the field of organic electronics. For example, it contributes to the creation of materials with low band gaps for Organic Photovoltaic applications .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of thieno[3,4-b]pyrazine for thermoelectric applications
Cellular Effects
Given its role in the synthesis of organic electronics materials, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of thieno[3,4-b]pyrazine and acenaphtho[1,2-b]thieno[3,4-e]pyrazine based acceptor molecules for the fabrication of organic transistors
Preparation Methods
GR 79236 can be synthesized through several routes. One common method involves the condensation of chloropurine with (1S-trans)-2-aminocyclopentanol in the presence of diethylamine in refluxing isopropanol . Another method involves the condensation of chloropurine with (rac-trans)-2-aminocyclopentanol, which is obtained by the reaction of cyclopentene oxide with ammonia . The resulting diastereomeric mixture is then separated by flash chromatography .
Chemical Reactions Analysis
GR 79236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: GR 79236 can undergo substitution reactions, particularly at the purine ring.
Common reagents used in these reactions include sodium ethoxide, ammonium nitrate, and trifluoroacetic anhydride . Major products formed from these reactions include labeled inosine and chloropurine derivatives .
Scientific Research Applications
GR 79236 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptors.
Biology: GR 79236 is used to study the effects of adenosine A1 receptor activation in various biological systems.
Industry: GR 79236 is used in the development of new pharmaceuticals targeting adenosine receptors.
Comparison with Similar Compounds
GR 79236 is unique due to its high selectivity and potency for adenosine A1 receptors. Similar compounds include:
N6-cyclopentyladenosine (CPA): Another adenosine A1 receptor agonist with similar effects.
5′-N-ethylcarboxamidoadenosine (NECA): A non-selective adenosine receptor agonist.
N-[(2-methylphenyl)methyl]adenosine (metrifudil): An adenosine receptor agonist with different selectivity.
GR 79236 stands out due to its specific binding affinity and reduced side effects compared to other adenosine receptor agonists .
Properties
IUPAC Name |
thiophene-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOMCXNLLLICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507542 | |
| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90069-81-1 | |
| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-3,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-Diaminothiophene Dihydrochloride suitable for creating electroconductive films in biosensor applications?
A1: The research article [] highlights the use of this compound as a building block for creating electroconductive films due to its inherent properties. While the article doesn't delve into the detailed characterization of the compound itself, it focuses on its ability to form self-assembled nanoparticles with poly(γ-glutamate). These nanoparticles, due to the conductive nature of the assembled this compound, contribute to the electroconductive properties of the resulting film. This conductivity is crucial for biosensor applications where electron transfer processes are key to detecting and measuring biological events.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














